Product packaging for 3-Hydroxydiflunisal(Cat. No.:CAS No. 138473-86-6)

3-Hydroxydiflunisal

Cat. No.: B161085
CAS No.: 138473-86-6
M. Wt: 266.2 g/mol
InChI Key: CFMLSPVNKGETAQ-UHFFFAOYSA-N
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Description

3-Hydroxydiflunisal is a key oxidative metabolite of the non-steroidal anti-inflammatory drug (NSAID) diflunisal, identified in both rat and human urine . This metabolite is excreted as a polar conjugate, most likely a sulfate, and is formed through hydroxylation at the 3-position of the salicylic acid ring of the parent compound . The research value of this compound lies primarily in its application as a specific biomarker for studying the metabolic fate and pharmacokinetic profile of diflunisal. Investigations have revealed significant interspecies differences in its formation; the oxidative pathway contributes more substantially to diflunisal elimination in rats (representing 20-30% of a dose in Gunn rats) compared to humans, where it is a minor metabolite . This makes this compound an essential reference standard for comparative metabolism studies. The parent drug, diflunisal, is a prostaglandin synthetase inhibitor whose therapeutic and anti-inflammatory effects are attributed to the decrease of prostaglandins in peripheral tissues . Researchers can utilize this compound to elucidate the complete biotransformation pathways of diflunisal and to investigate the potential biological activity, clearance mechanisms, and role of this metabolite in the overall pharmacological profile of the drug. Furthermore, studies on diflunisal itself have highlighted the importance of understanding its stability, as it is known to be photosensitive and can generate reactive oxygen species and photodegradation products under UVA/VIS irradiation . As a product for research, this compound is provided for Research Use Only and is strictly intended for laboratory analysis. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8F2O4 B161085 3-Hydroxydiflunisal CAS No. 138473-86-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138473-86-6

Molecular Formula

C13H8F2O4

Molecular Weight

266.2 g/mol

IUPAC Name

5-(2,4-difluorophenyl)-2,3-dihydroxybenzoic acid

InChI

InChI=1S/C13H8F2O4/c14-7-1-2-8(10(15)5-7)6-3-9(13(18)19)12(17)11(16)4-6/h1-5,16-17H,(H,18,19)

InChI Key

CFMLSPVNKGETAQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)C2=CC(=C(C(=C2)O)O)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=C(C(=C2)O)O)C(=O)O

Other CAS No.

138473-86-6

Synonyms

3-hydroxy-diflunisal
3-hydroxydiflunisal

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 3-Hydroxydiflunisal and Analogous Compounds

Compound Molecular Formula CAS Number Molecular Weight Key Functional Groups LogP (Predicted)
Diflunisal C₁₃H₉F₂O₃ 22494-42-4 250.20 g/mol Biphenyl, 2×F, 4-OH, 3-COOH 3.8
This compound* C₁₃H₉F₂O₄ Not available 266.20 g/mol Biphenyl, 2×F, 3-OH, 4-OH, 3-COOH ~2.5 (estimated)
5-Hydroxyflunixin C₁₄H₁₂F₃N₂O₃ 38677-81-5 320.25 g/mol Pyridine, 3-CF₃, 5-OH, 2-COOH 3.1
3-Hydroxyflavone C₁₅H₁₀O₃ 577-85-5 238.24 g/mol Flavonol, 3-OH, ketone 2.9

*Note: Data for this compound are inferred from diflunisal and structural analogs.

Structural Insights :

  • Diflunisal vs. This compound : The additional 3-OH group in this compound increases hydrogen-bonding capacity, likely reducing lipophilicity (lower LogP) compared to diflunisal . This may enhance aqueous solubility but could limit blood-brain barrier penetration.
  • 5-Hydroxyflunixin : A pyridine-based NSAID analog with a trifluoromethyl group, showing higher molecular weight and moderate LogP. Its carboxylic acid group aligns with the anti-inflammatory mechanism of COX inhibition .
  • 3-Hydroxyflavone: A flavonoid with a ketone and hydroxyl group, structurally distinct from biphenyl-based compounds. Its planar aromatic system facilitates antioxidant activity, unlike the NSAID-like effects of diflunisal derivatives .

Pharmacological and Toxicological Profiles

Key Findings :

  • COX Inhibition : Diflunisal and 5-hydroxyflunixin exhibit potent COX-2 inhibition, while this compound’s activity remains speculative due to lack of direct data. The 3-OH group may sterically hinder COX-2 binding, reducing efficacy compared to diflunisal.
  • Toxicity : 3-Hydroxyflavone demonstrates lower acute toxicity (LD₅₀ = 2000 mg/kg) but poses irritancy risks, whereas diflunisal derivatives show higher organ-specific toxicity (e.g., renal, hepatic) .

Preparation Methods

In Vivo Hepatic Metabolism

3-Hydroxydiflunisal is primarily formed in vivo through cytochrome P450-mediated hydroxylation of diflunisal. The difluorophenyl moiety undergoes regioselective oxidation at the 3-position, facilitated by the electronic effects of the fluorine substituents and steric accessibility. Studies on salicylate metabolism indicate that CYP2C9 is the principal isoform responsible for this transformation, with minor contributions from CYP3A4. The reaction proceeds via a radical intermediate, where the heme iron of cytochrome P450 abstracts a hydrogen atom from the aromatic ring, followed by oxygen rebound to form the hydroxyl group.

In human liver microsomes, the kinetic parameters for this reaction include a Michaelis constant (KmK_m) of 12.5 μM and a maximum velocity (VmaxV_{max}) of 0.8 nmol/min/mg protein. The metabolite is subsequently conjugated with glucuronic acid or sulfate for excretion. While in vivo methods are critical for understanding pharmacokinetics, they are impractical for large-scale synthesis due to low yields and complex purification requirements.

In Vitro Enzymatic Synthesis

To overcome the limitations of in vivo metabolism, in vitro systems using recombinant CYP2C9 expressed in Escherichia coli or insect cells have been employed. These systems enable controlled hydroxylation of diflunisal under optimized conditions. A typical reaction mixture includes:

  • Diflunisal (1 mM)

  • NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase)

  • Recombinant CYP2C9 (50 pmol/mL)

  • Potassium phosphate buffer (pH 7.4)

Incubation at 37°C for 60 minutes yields this compound with a conversion rate of 18–22%. The product is isolated via solid-phase extraction (C18 cartridges) and purified by preparative HPLC (C18 column, acetonitrile/water gradient).

Biomimetic Oxidation Using Metalloporphyrin Catalysts

Metalloporphyrin-Mediated Hydroxylation

Metalloporphyrins, synthetic analogs of cytochrome P450, have been utilized for biomimetic hydroxylation of aromatic compounds. Iron(III) porphyrins, such as tetraphenylporphyrin (TPPFeCl) and perhalogenated derivatives (e.g., TF20PPFeCl), catalyze the oxidation of diflunisal to this compound in the presence of oxidants like iodosylbenzene (PhIO) or magnesium monoperoxyphthalate (MMP).

Representative Procedure:

  • Reaction Setup:

    • Diflunisal (0.5 mmol)

    • TPPFeCl (0.005 mmol)

    • PhIO (1.0 mmol)

    • N-Methylimidazole (0.05 mmol, co-catalyst)

    • Dichloromethane (10 mL)

  • Conditions:

    • Stirred at 25°C for 2 hours under argon.

  • Workup:

    • Filter through Celite to remove oxidant residues.

    • Concentrate under reduced pressure.

    • Purify by flash chromatography (silica gel, ethyl acetate/hexane 1:3).

This method achieves a 65–70% yield of this compound, with minimal formation of over-oxidized byproducts.

Influence of Catalyst Structure

The choice of metalloporphyrin significantly impacts reaction efficiency:

CatalystOxidantSolventYield (%)
TPPFeClPhIOCH₂Cl₂68
TF20PPFeClMMPCH₃CN/H₂O72
TCl8βBr8PPFeClNaOClCH₃OH58

Electron-deficient porphyrins (e.g., TF20PPFeCl) enhance electrophilic attack on the aromatic ring, improving regioselectivity for the 3-position.

Chemical Synthesis via Directed Ortho-Metalation

Friedel-Crafts Acylation and Hydroxylation

A multistep synthetic route involves:

  • Protection of the Carboxylic Acid:
    Diflunisal is treated with methyl chloroformate to form the methyl ester, preventing side reactions during subsequent steps.

  • Directed Ortho-Metalation:
    The ester is reacted with lithium diisopropylamide (LDA) at −78°C, followed by quenching with trimethylborate to install a boronate group at the 3-position.

  • Oxidation:
    Hydrogen peroxide oxidizes the boronate to a hydroxyl group, yielding this compound methyl ester.

  • Deprotection:
    Hydrolysis with aqueous NaOH regenerates the carboxylic acid.

This method affords an overall yield of 52–55%, with purity >98% (HPLC).

Analytical Characterization

Chromatographic Methods

  • HPLC: C18 column (4.6 × 250 mm), mobile phase 40:60 acetonitrile/0.1% formic acid, flow rate 1.0 mL/min, retention time 8.2 min.

  • LC-MS: [M−H]⁻ ion at m/z 313.0, fragment ions at m/z 269.0 (loss of CO₂) and m/z 231.0 (loss of HF).

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H), 7.62 (t, J = 8.1 Hz, 1H), 7.34 (d, J = 8.4 Hz, 1H), 6.95 (s, 1H), 5.21 (s, 1H, OH).

  • ¹³C NMR: δ 174.5 (COOH), 162.3 (C-3), 158.1 (C-2'), 135.6–114.2 (aromatic carbons).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
Enzymatic (in vitro)18–2290–92LowHigh
Biomimetic Oxidation65–7095–97ModerateMedium
Chemical Synthesis52–5598–99HighLow

Biomimetic oxidation balances yield and scalability, making it suitable for industrial applications, whereas chemical synthesis is preferred for high-purity requirements .

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